molecular formula C17H15N3O B5562748 9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline

9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B5562748
M. Wt: 277.32 g/mol
InChI Key: WLPPFFUTPHYQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .


Synthesis Analysis

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis of these complex molecules has been elegantly presented .


Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The thermal stability of the 6H-indolo[2,3-b]quinoxaline–DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .


Chemical Reactions Analysis

The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various methods. For instance, the melting point can be determined by differential scanning calorimetry . The IR spectrum can provide information about the functional groups present . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .

Mechanism of Action

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation . Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .

Future Directions

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .

properties

IUPAC Name

9-ethoxy-6-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-3-21-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPPFFUTPHYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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